molecular formula C8H8N2OS B2668211 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 1379344-15-6

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No. B2668211
CAS RN: 1379344-15-6
M. Wt: 180.23
InChI Key: HHAQCRFESSVDBG-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one is a chemical compound with the CAS Number: 85073-03-6 . It is a powder in physical form and has a molecular weight of 131.16 . The IUPAC name for this compound is 5-amino-3-methyl-1,3,4-thiadiazol-2 (3H)-one .


Synthesis Analysis

While specific synthesis methods for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, similar compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles have been synthesized using hydrazonoyl halides as reagents . These compounds are often synthesized through condensation reactions and as precursors of nitrilimines .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is characterized by the presence of a thiadiazol ring . The InChI code for this compound is 1S/C3H5N3OS/c1-6-3 (7)8-2 (4)5-6/h1H3, (H2,4,5) .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 131.16 and a melting point of 132-133 degrees Celsius .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one”, have been found to exhibit antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are harmful molecules that can lead to various health problems.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain and inflammation management.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral properties . This indicates their potential application in the development of antiviral drugs.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This indicates their potential use in cancer treatment.

Component of Medicinally Important Enzyme Inhibitors

“5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one” has been used as a component of medicinally important enzyme inhibitors . Enzyme inhibitors are substances that reduce the activity of enzymes, and they are often used in the treatment of diseases.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

5-amino-3-methyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAQCRFESSVDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one

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